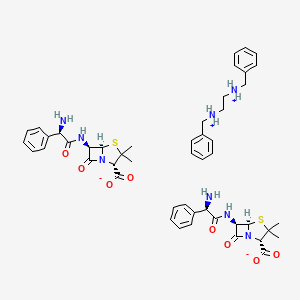

Ampicillin N,N'-dibenzylethylenediamine salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ampicillin N,N’-dibenzylethylenediamine salt is a derivative of Ampicillin . Ampicillin is a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic . It is an antibacterial agent with a broad spectrum of bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens .

Chemical Reactions Analysis

Ampicillin inhibits bacterial cell-wall synthesis by binding to penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall . It is active against Gram-negative bacteria but can be inactivated by lactamases .Wissenschaftliche Forschungsanwendungen

Kinetics and Degradation of Ampicillin

Kinetics and Mechanism of Degradation Ampicillin, including its salt forms, undergoes degradation in solution. This process follows first-order kinetics and is influenced by factors like pH, ionic strength, and the presence of catalytic ions. For instance, the degradation in hydrochloric acid solution is affected by salt concentration and alcohol presence. The stability of ampicillin in solution varies with pH, with maximum stability observed at different pH levels depending on buffer concentration (Hou & Poole, 1969).

Degradation Products Analysis The degradation of ampicillin in pH 2.5 buffer results in specific by-products like penicillamine and 2-hydroxy-3-phenyl-6-methylpyrazine. Differential pulse polarography can identify and measure these degradation products, providing insights into the chemical breakdown process of ampicillin (Fogg & Fayad, 1979).

Spectrophotometric Determination in Presence of Degradation Products A spectrophotometric method allows for the quantitative determination of ampicillin sodium in the presence of its degradation and polymerization products. This method is essential for ensuring the quality and efficacy of ampicillin preparations (Bundgaard, 1974).

Synergistic Effects and Bioactivity

Synergistic Effect with Other Compounds The combination of ampicillin with substances like the disodium salt of ethylenediamine-tetra-acetic acid (EDTA) can enhance its effect against resistant strains of bacteria like Pseudomonas aeruginosa. This synergy suggests potential applications in combating antibiotic resistance (Weiser, Wimpenny, & Asscher, 1969).

Ampicillin Biotransformation in Nitrifying Consortium Ampicillin can alter biological processes like nitrification in wastewater treatment. In a study, a nitrifying consortium showed similar efficiency and specific rates of ammonia oxidation and nitrate formation in the presence of ampicillin, indicating its resilience. This study provides insights into the environmental impact and biotransformation of ampicillin in ecological settings (Muñoz, López, & Texier, 2020).

Analytical Methods for Ampicillin Quality Control

Turbidimetric Assay for Potency Determination A validated turbidimetric assay provides a reliable and efficient method for determining the potency of ampicillin sodium in powder for injectable solutions. This method is crucial for ensuring the therapeutic efficacy and safety of ampicillin products [(Tótoli & Salgado, 2013)](https://consensus.app/papers/development-validation-assay-determine-potency-tótoli/1b5bf5ab1fbe542185f9420cf4c5ba51/?utm_source=chatgpt.

Stability-Indicating Analytical Method by RP-HPLC A stability-indicating RP-HPLC method has been developed and validated for the determination of ampicillin sodium in injectable solutions. This method is essential for monitoring the stability and quality of ampicillin in pharmaceutical preparations, contributing to patient safety and therapeutic efficacy (Tótoli & Salgado, 2014).

Applications in Plant Biology

Influence on Root Development and Transformation Ampicillin and its derivatives, including N,N'-dibenzylethylenediamine salt, have been studied for their effects on plant biology. Specifically, they can influence root development in plants like Beta vulgaris, Capsicum annuum, and Glehnia littoralis. The relationship between the chemical structures of these penicillin derivatives and their effects on root morphology and growth provides valuable information for plant transformation experiments (Rahman, Ikenaga, & Kitamura, 2004).

Miscellaneous Applications

Aptasensing in Pharmaceutical Industry The development of biosensors, such as aptasensing platforms using titanium dioxide nanoparticle-based electrodes, can detect and quantify ampicillin. Such sensing systems are crucial for evaluating the purity of ampicillin, offering a promising approach for the pharmaceutical industry (Paraja, Gopinath, & Arshad, 2019).

Safety And Hazards

Ampicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation and to not get in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation . Store in a well-ventilated place and keep the container tightly closed .

Eigenschaften

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;benzyl-[2-(benzylazaniumyl)ethyl]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H19N3O4S.C16H20N2/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1-10,17-18H,11-14H2/t2*9-,10-,11+,14-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWJSNGCNASTF-PHGYPNQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H58N8O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dibenzylethane-1,2-diaminium bis{6beta-[(2R)-2-amino-2-phenylacetamido]-2,2-dimethylpenam-3alpha-carboxylate} | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

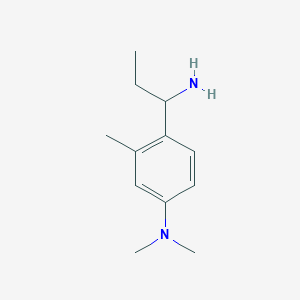

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)